molecular formula C18H20N2O4S B2758191 N-((2,5-dimethylfuran-3-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 1797587-74-6

N-((2,5-dimethylfuran-3-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

Cat. No. B2758191
CAS RN: 1797587-74-6
M. Wt: 360.43
InChI Key: IDFUQGCVAOANCF-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a sulfonamide, a tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline ring, and a 2,5-dimethylfuran group . These groups are common in many pharmaceuticals and biologically active compounds .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through multi-step reactions involving various catalysts . For instance, 2,5-dimethylfuran can be produced from 5-Hydroxymethylfurfural (HMF) through hydrodeoxygenation .


Molecular Structure Analysis

The molecule likely contains multiple bonds, aromatic bonds, and possibly one or more five-membered and six-membered rings . The exact structure would need to be confirmed through techniques such as NMR spectroscopy or X-ray crystallography.


Chemical Reactions Analysis

The compound’s reactivity would depend on its exact structure and the conditions under which it’s used. For instance, the 2,5-dimethylfuran group can undergo various reactions, including ring-opening and aldol condensation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Similar compounds are often soluble in organic solvents. Its melting point, boiling point, and other properties would need to be determined experimentally.

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound is not known without additional context. If it’s a drug, its mechanism would depend on the biological target it interacts with. If it’s a catalyst or a reactant in a chemical reaction, its mechanism would depend on the specific reaction conditions and other reactants .

Future Directions

The future research directions for this compound would depend on its potential applications. It could be studied for its potential use in pharmaceuticals, as a catalyst in chemical reactions, or for other purposes .

properties

IUPAC Name

N-[(2,5-dimethylfuran-3-yl)methyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-11-7-15(12(2)24-11)10-19-25(22,23)16-8-13-3-4-17(21)20-6-5-14(9-16)18(13)20/h7-9,19H,3-6,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDFUQGCVAOANCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CNS(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((2,5-dimethylfuran-3-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

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